2-Chloropropionyl chloride

Overview

Description

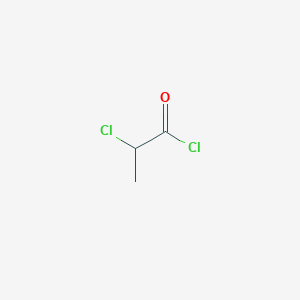

2-Chloropropionyl chloride is an organic compound with the molecular formula C₃H₄Cl₂O. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both a chlorine atom and an acyl chloride group, making it a valuable reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Chlorination of Propionyl Chloride

Propionyl chloride serves as a primary precursor for 2-chloropropionyl chloride. The reaction involves electrophilic substitution, where chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) introduces a chlorine atom at the β-position of the acyl chloride.

Reaction Conditions :

-

Catalyst : Radical initiators (e.g., azobisisobutyronitrile, AIBN) or UV light.

-

Temperature : 80–120°C under anhydrous conditions.

-

Solvent : Dichloromethane (DCM) or carbon tetrachloride (CCl₄).

Mechanistic Insights :

Chlorination proceeds via a radical chain mechanism. Initiation generates chlorine radicals, which abstract hydrogen from propionyl chloride, forming a propionyl radical. Subsequent chlorine addition yields this compound.

Industrial Example :

A proprietary method employs propionic anhydride as an additive to suppress side reactions (e.g., polymerization) at 115–140°C. This approach achieves >95% purity, with fractional distillation under nitrogen ensuring product stability.

Acyl Chlorination of 2-Chloropropionic Acid

2-Chloropropionic acid (C₃H₅ClO₂) undergoes acyl chlorination using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Reaction Equation :

Optimized Protocol :

-

Molar Ratio : 1:1.2 (acid-to-SOCl₂).

-

Temperature : Reflux at 70–80°C for 4–6 hours.

-

Workup : Excess SOCl₂ is removed via rotary evaporation, followed by distillation under reduced pressure (b.p. 109–111°C).

Advantages :

-

High yields (85–90%) with minimal byproducts.

-

Scalable to multi-kilogram batches in pharmaceutical manufacturing.

Industrial Production Techniques

Continuous Flow Chlorination

Modern facilities adopt continuous flow reactors to enhance safety and efficiency. Propionyl chloride and Cl₂ are fed into a tubular reactor with in-line mixing.

Key Parameters :

| Parameter | Value |

|---|---|

| Residence Time | 10–15 minutes |

| Pressure | 3–5 bar |

| Temperature | 100–110°C |

| Conversion Rate | >98% |

Benefits :

-

Reduced thermal degradation compared to batch processes.

-

Automated control minimizes human exposure to toxic intermediates.

Catalytic Chlorination with Lewis Acids

Aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) catalyzes the chlorination of propionyl chloride at lower temperatures (50–70°C).

Reaction Profile :

-

Yield : 88–92%.

-

Selectivity : >99% toward 2-chloro isomer due to steric and electronic effects.

Limitations :

-

Catalyst removal requires aqueous washes, increasing wastewater generation.

Laboratory-Scale Syntheses

Small-Batch Chlorination with PCl₅

Phosphorus pentachloride offers a moisture-sensitive alternative for academic labs.

Procedure :

-

Combine 2-chloropropionic acid (1 mol) with PCl₅ (1.1 mol) in dry DCM.

-

Reflux for 3 hours under nitrogen.

-

Quench with ice water, extract organic layer, and distill.

Yield : 75–80%.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction times significantly.

Conditions :

-

Power : 300 W.

-

Time : 15 minutes.

-

Solvent : Toluene.

Outcome :

-

90% conversion with 85% isolated yield.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Industrial Chlorination | 95 | 98 | High | 12–15 |

| SOCl₂ Route | 90 | 97 | Medium | 18–22 |

| Microwave-Assisted | 85 | 95 | Low | 25–30 |

Emerging Innovations

Photocatalytic Chlorination

Recent studies explore TiO₂ nanoparticles under UV light for greener synthesis, achieving 80% yield at 40°C .

Biocatalytic Approaches

Lipase enzymes catalyze chlorination in aqueous media, though yields remain low (50–60%) .

Chemical Reactions Analysis

Types of Reactions

2-Chloropropionyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in this compound can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.

Dechlorination Reactions: On certain metal surfaces like copper, this compound can undergo dechlorination to form methylketene, which can further dimerize to form 2,4-dimethylcyclobutane-1,3-dione.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Catalysts: Copper surfaces for dechlorination reactions

Solvents: Organic solvents like dichloromethane or toluene

Major Products

Amides, Esters, Thioesters: Formed through substitution reactions

Methylketene and Dimers: Formed through dechlorination reactions on metal surfaces

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry:

2-Chloropropionyl chloride is primarily used as a reagent in organic synthesis. It acts as an acylating agent, facilitating the formation of various derivatives such as amides, esters, and thioesters through nucleophilic substitution reactions. This capability is crucial for developing complex organic molecules.

Synthesis of Lactones:

This compound is utilized in the synthesis of lactones, which are important cyclic esters used in pharmaceuticals and agrochemicals. The ability to modify the structure of lactones makes this compound valuable in creating specific compounds tailored for desired biological activities .

Surface Functionalization

Chemical Surface Functionalization:

In materials science, this compound is employed for the chemical surface functionalization of polymers like parylene C. This process enhances adhesion properties, making it suitable for applications in coatings and adhesives .

Polymer Chemistry

Synthesis of Macroinitiators:

The compound serves as a precursor for synthesizing poly(ethylene glycol) macroinitiators used in atom transfer radical polymerization (ATRP). This method allows for the creation of well-defined polymer architectures essential for advanced materials .

Nanotechnology

Modification of Nanoparticles:

this compound is used to prepare chlorine-modified titanium dioxide nanoparticles. These modified nanoparticles have significant applications in photocatalysis, where they can enhance the efficiency of chemical reactions under light irradiation .

Pharmaceutical Applications

Intermediate in Drug Synthesis:

As an important pharmaceutical intermediate, this compound is involved in synthesizing various active pharmaceutical ingredients (APIs). Its reactivity allows for the incorporation of specific functional groups necessary for biological activity .

Case Study: Antimicrobial Agents

A notable application includes its role in developing antimicrobial agents where it serves as a building block for more complex structures that exhibit potent biological activity against pathogens.

Analytical Chemistry

Quality Control and Analysis:

Recent advancements have introduced methods for analyzing related substances of this compound using gas chromatography (GC). These methods ensure high sensitivity and effective separation, which are critical for maintaining quality control in its production .

Table 1: Applications Overview

| Application Area | Specific Use |

|---|---|

| Chemical Synthesis | Reagent for amides, esters, lactones |

| Surface Functionalization | Enhancing adhesion properties of polymers |

| Polymer Chemistry | Synthesis of macroinitiators for ATRP |

| Nanotechnology | Modification of titanium dioxide nanoparticles |

| Pharmaceutical Applications | Intermediate in drug synthesis |

| Analytical Chemistry | GC methods for quality control |

Mechanism of Action

The mechanism of action of 2-chloropropionyl chloride primarily involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. The presence of the chlorine atom also allows for dechlorination reactions, especially on metal surfaces, resulting in the formation of reactive intermediates like methylketene .

Comparison with Similar Compounds

2-Chloropropionyl chloride can be compared with other similar compounds such as:

2-Bromopropionyl Bromide: Similar in structure but contains bromine instead of chlorine.

3-Chloropropionyl Chloride: Contains a chlorine atom at a different position on the carbon chain.

Propionyl Chloride: Lacks the chlorine atom, making it less reactive in certain substitution reactions but still valuable as an acylating agent.

These comparisons highlight the unique reactivity of this compound due to the presence of both the acyl chloride group and the chlorine atom, making it a versatile reagent in organic synthesis.

Biological Activity

2-Chloropropionyl chloride (CAS number: 7623-09-8) is a chemical compound with significant applications in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals. Its biological activity is of interest due to its potential effects on biological systems and its utility in chemical reactions involving biological substrates.

- Molecular Formula : C₃H₄Cl₂O

- Molecular Weight : 126.97 g/mol

- IUPAC Name : 2-chloropropanoyl chloride

- Physical State : Colorless to yellow liquid

- Boiling Point : 109.0°C to 111.0°C

- Reactivity : Reacts violently with water, releasing toxic gases such as hydrochloric acid (HCl) .

Biological Applications

This compound is primarily used as a reagent in organic synthesis. Its applications include:

- Synthesis of Pharmaceuticals : It serves as an acylating agent in the synthesis of various bioactive compounds.

- Polymer Chemistry : Used in the preparation of poly(ethylene glycol) macroinitiators for atom transfer radical polymerization (ATRP), which is crucial for developing advanced materials .

The biological activity of this compound can be attributed to its ability to modify biomolecules through acylation reactions. This modification can influence the biological properties of target molecules, enhancing their reactivity or altering their interaction with biological systems.

Case Study: Reaction on Copper Surfaces

Recent studies have investigated the reactions of this compound on Cu(100) surfaces using techniques such as X-ray photoelectron spectroscopy and density functional theory (DFT) calculations. The findings revealed that:

- The compound undergoes dechlorination, resulting in the formation of methylketene, which can further react to form cyclic compounds at low temperatures .

- These reactions highlight the potential for using this compound in catalytic processes relevant to surface chemistry and material science.

Toxicological Profile

This compound is classified as a hazardous substance:

- Corrosive : Causes severe skin burns and eye damage.

- Flammable : Can ignite easily and produce harmful vapors.

- Water-reactive : Releases toxic gases upon contact with moisture .

Research Findings

A review of literature indicates several key findings regarding the biological activity and safety profile of this compound:

- Reactivity with Biological Molecules : It has been shown to effectively acylate amino acids and other nucleophiles, indicating potential applications in drug design.

- Environmental Impact : Its reactivity raises concerns about environmental persistence and toxicity, necessitating careful handling and usage protocols .

Data Summary

| Property | Value |

|---|---|

| CAS Number | 7623-09-8 |

| Molecular Formula | C₃H₄Cl₂O |

| Molecular Weight | 126.97 g/mol |

| Boiling Point | 109.0°C to 111.0°C |

| Hazard Classification | Corrosive, Flammable |

| Biological Applications | Pharmaceuticals, Polymers |

Q & A

Basic Research Questions

Q. What are the primary synthetic methodologies for preparing 2-chloropropionyl chloride in academic research?

this compound is synthesized via chlorination of propionyl chloride under controlled conditions. Evidence from hydrolysis studies indicates that racemic 2-chloropropionic acid is generated through chlorination followed by hydrolysis . Industrial methods also involve chlorinating propionic acid with propionic anhydride as an additive at 115–140°C, avoiding radical initiators and light . For lab-scale synthesis, direct chlorination of propionyl chloride with sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) is common. Purity (>98%) is critical, requiring fractional distillation under inert atmospheres to prevent decomposition .

Q. How is this compound utilized in synthesizing pharmaceutical intermediates?

The compound is a key intermediate in substitution reactions. For example, it reacts with isobutylbenzene to form ibuprofen after hydrolysis . It also synthesizes α-chloroamides by reacting with amines (e.g., aniline, benzylamine) in dichloromethane (DCM), with triethylamine (TEA) to neutralize HCl. This method achieves high yields (90–95%) without requiring purification . Chiral amines like (S)-α-methylbenzylamine produce diastereomeric α-chloroamides (1:1 ratio), useful in asymmetric synthesis .

Q. What safety protocols are essential when handling this compound in laboratory settings?

The compound is corrosive, moisture-sensitive, and releases HCl upon hydrolysis. Key protocols include:

- Use of anhydrous conditions and inert gas (N₂/Ar) during reactions.

- Personal protective equipment (PPE): acid-resistant gloves, goggles, and fume hoods.

- Storage in airtight containers at 2–8°C, away from heat/ignition sources .

- Neutralization of spills with sodium bicarbonate or sand. Vapor pressure (0.13 torr @ 20°C) necessitates ventilation to avoid inhalation risks .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize diastereomer formation in chiral α-chloroamide synthesis?

Diastereomer control depends on solvent polarity, temperature, and amine stereochemistry. Using enantiopure amines (e.g., (S)-α-methylbenzylamine) and low-polarity solvents (e.g., DCM) reduces racemization. Kinetic studies suggest cooling to -20°C slows epimerization. TEA addition (1 equivalent) improves HCl scavenging, preventing acid-catalyzed racemization . Advanced purification via flash chromatography (heptane/EtOAc gradients) isolates enantiomers with >95% purity .

Q. What analytical techniques resolve contradictions in reaction pathways involving this compound?

Conflicting reaction outcomes (e.g., thiourea vs. dihydropyrimidine formation) arise from nucleophile-solvent interactions. For example, in acetone, this compound reacts with ammonium thiocyanate and aniline to yield 4,5,6-trimethyl-1-phenyl-3,4-dihydropyrimidine-2(1H)-thione, not the expected thiourea. This is attributed to solvent-mediated cyclization. Techniques include:

- NMR kinetics : Tracking intermediate formation (e.g., thiocyanate adducts).

- X-ray crystallography : Confirming product stereochemistry (e.g., dihedral angles in thiourea derivatives) .

- HPLC-MS : Identifying byproducts and quantifying reaction pathways .

Q. How can researchers address low yields in cyclization reactions using this compound?

Low yields in thiopyranthione cyclization (e.g., 20–21% for sulfur karrikin bioisosteres) are attributed to steric hindrance and competing side reactions. Optimization strategies:

- Catalysis : Lewis acids like BF₃·Et₂O enhance electrophilicity.

- Solvent tuning : Polar aprotic solvents (e.g., THF) stabilize transition states.

- Temperature control : Slow heating (40–60°C) minimizes decomposition .

- In situ monitoring : IR spectroscopy tracks carbonyl intermediates (1680–1700 cm⁻¹) .

Q. What methodologies characterize the metabolic pathways of this compound derivatives in biological systems?

Derivatives like (S)-2-chloropropanol and ®-propylene oxide undergo hepatic metabolism. Techniques include:

- Isotopic labeling : ¹⁴C-tracing in animal models to map oxidation pathways.

- LC-MS/MS : Identifying glutathione conjugates formed during detoxification.

- Enzyme assays : Measuring cytochrome P450 activity in liver microsomes . Acute inhalation studies in rodents show cardiac effects at >500 ppm, emphasizing dose-dependent toxicity .

Q. Methodological Challenges and Solutions

Q. How can researchers ensure purity and stability of this compound in long-term studies?

- Stability assays : Accelerated aging under humidity (40–80% RH) and temperature (25–40°C) to determine shelf life.

- QC protocols : Karl Fischer titration (<0.01% H₂O) and GC-FID (purity >98%) .

- Stabilizers : Adding molecular sieves (3Å) during storage inhibits hydrolysis .

Q. What strategies mitigate competing side reactions in nucleophilic acyl substitutions?

Properties

IUPAC Name |

2-chloropropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl2O/c1-2(4)3(5)6/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEQDSBVHLKBEIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90864097 | |

| Record name | 2-Chloropropionyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or pale yellow liquid; [Alfa Aesar MSDS] | |

| Record name | 2-Chloropropionyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19587 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

19.0 [mmHg] | |

| Record name | 2-Chloropropionyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19587 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7623-09-8 | |

| Record name | 2-Chloropropanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7623-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoyl chloride, 2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007623098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoyl chloride, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloropropionyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloropropionyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.